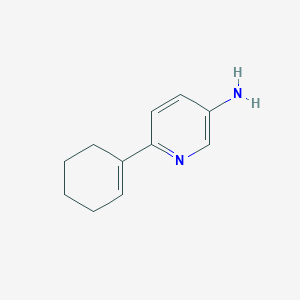

6-(Cyclohex-1-en-1-yl)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-(cyclohexen-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGLPOPFCSXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclohex 1 En 1 Yl Pyridin 3 Amine

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, with a variety of methods available to introduce substituents at specific positions. For the synthesis of 6-(cyclohex-1-en-1-yl)pyridin-3-amine, the primary challenge lies in the selective formation of the C6-cyclohexenyl bond and the presence of the C3-amino group.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds in aromatic and heteroaromatic systems. These methods offer mild reaction conditions and high functional group tolerance, making them highly attractive for the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, this would typically involve the coupling of a 6-halopyridin-3-amine with a cyclohexenylboronic acid or its ester derivative.

A plausible synthetic route would start from commercially available 6-chloropyridin-3-amine. This substrate can be coupled with cyclohexene-1-boronic acid or its pinacol (B44631) ester under palladium catalysis. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, have proven effective in the Suzuki-Miyaura coupling of challenging heteroaryl halides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 3-Bromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 |

| 3 | 2,6-Dichloropyridine | Heptyl pinacol boronate | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 99 |

This table presents generalized conditions from literature for similar substrates and is intended to be illustrative of typical reaction parameters.

Challenges in this approach can include the potential for self-coupling of the boronic acid and competitive hydrodehalogenation of the starting material. Furthermore, the amino group on the pyridine ring can sometimes interfere with the catalytic cycle, necessitating its protection, for instance, as an acetamide, which can be deprotected in a subsequent step.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be envisioned in two ways for the synthesis of the target molecule. In the first approach, one could start with a pre-formed 6-(cyclohex-1-en-1-yl)halopyridine and introduce the amino group at the 3-position via a protected amine equivalent, followed by deprotection. However, the synthesis of a 3-amino-substituted pyridine ring via this method is more direct.

A more direct strategy involves the amination of a 6-(cyclohex-1-en-1-yl)-3-halopyridine. This approach would require the prior synthesis of the C-C bond. Alternatively, and more strategically, one could perform the amination on a dihalopyridine, such as 3-bromo-6-chloropyridine, to selectively introduce the amino group first, followed by a Suzuki-Miyaura coupling at the more reactive C6 position.

The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination. acsgcipr.org A variety of phosphine-based ligands have been developed to facilitate the coupling of a wide range of amines and aryl halides. chemspider.comnih.govsemanticscholar.org

Table 2: Typical Ligands for Buchwald-Hartwig Amination

| Ligand Name | Structure | Common Applications |

| XPhos | General purpose for aryl chlorides and bromides | |

| RuPhos | Effective for sterically hindered substrates | |

| BrettPhos | Useful for primary amines |

This table showcases some common ligands and their general applications in Buchwald-Hartwig amination.

Direct Functionalization of Pyridine C-H Bonds

Direct C-H functionalization has emerged as a highly atom-economical and environmentally benign strategy for the synthesis of functionalized aromatic and heteroaromatic compounds. researchgate.netnih.govnih.gov This approach avoids the pre-functionalization of starting materials, such as the introduction of a halogen or boron moiety. For the synthesis of this compound, a direct C-H alkenylation of 3-aminopyridine (B143674) with cyclohexene (B86901) at the C6 position would be an ideal transformation.

Rhodium(III)-catalyzed C-H activation has been shown to be effective for the functionalization of pyridine derivatives. researchgate.netrsc.orgnih.govnih.gov The amino group at the C3 position could potentially act as a directing group, guiding the metal catalyst to the adjacent C2 or C4 positions. However, achieving selectivity for the C6 position might be challenging and could depend on the specific catalyst and reaction conditions. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. researchgate.net Therefore, achieving C6 selectivity in a direct C-H functionalization of 3-aminopyridine would likely require a specifically designed directing group strategy or a catalyst system that overcomes the intrinsic reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA) is a classical method for the functionalization of electron-deficient aromatic rings. nih.govyoutube.comresearchgate.netyoutube.com In the context of pyridine chemistry, positions C2, C4, and C6 are susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halide) is present.

To synthesize this compound via this route, one could envision the reaction of a 6-halopyridin-3-amine with a suitable cyclohexenyl nucleophile. This could be a cyclohexenyl Grignard reagent or an organolithium species. researchgate.netyoutube.com However, the amino group at the C3 position is a strong electron-donating group, which deactivates the pyridine ring towards nucleophilic attack. Therefore, this approach would likely require harsh reaction conditions and may suffer from low yields and side reactions. Protecting the amino group could mitigate this deactivation to some extent.

Formation of the Cyclohexene Moiety

The cyclohexene moiety is a common structural motif in organic chemistry, and its synthesis is well-established. For the purpose of coupling to the pyridine ring, it is often necessary to prepare a functionalized cyclohexene derivative, such as a boronic acid or a halide.

A common and straightforward method for the synthesis of cyclohexene itself is the acid-catalyzed dehydration of cyclohexanol. This reaction typically employs strong acids like sulfuric acid or phosphoric acid and proceeds via an E1 elimination mechanism. The resulting cyclohexene can then be further functionalized.

For Suzuki-Miyaura coupling, cyclohexene-1-boronic acid or its esters are required. These can be prepared from cyclohexene via hydroboration followed by oxidation or, more directly, from cyclohexanone (B45756). For instance, the Shapiro reaction of cyclohexanone tosylhydrazone can generate cyclohexenyllithium, which can then be quenched with a trialkyl borate (B1201080) to form the corresponding boronic ester.

For use in nucleophilic aromatic substitution or other cross-coupling reactions, cyclohexenyl halides or organometallic reagents can be prepared. For example, cyclohexene can be brominated to afford 1,2-dibromocyclohexane, which upon elimination can provide 1-bromocyclohexene. This can then be converted to a Grignard reagent or an organolithium species.

Table 3: Common Methods for Cyclohexene and its Derivatives

| Product | Starting Material | Reagents | Reaction Type |

| Cyclohexene | Cyclohexanol | H₂SO₄ or H₃PO₄ | Dehydration |

| Cyclohexene-1-boronic acid pinacol ester | Cyclohexanone | Tosylhydrazide, n-BuLi, B(O-iPr)₃, Pinacol | Shapiro reaction / Borylation |

| 1-Bromocyclohexene | Cyclohexene | NBS, AIBN | Allylic Bromination |

| Cyclohexenylmagnesium bromide | 1-Bromocyclohexene | Mg | Grignard Formation |

This table summarizes some of the common laboratory methods for the preparation of cyclohexene and its functionalized derivatives.

Cyclohexanone-Based Precursor Derivatization

One common strategy for the synthesis of related structures involves using cyclohexanone as a starting material to build the cyclohexenyl moiety. Chalcones, which can be derived from cyclohexanone, serve as versatile intermediates in the synthesis of cyclohexene derivatives. sysrevpharm.org These derivatives can then be reacted with various reagents to form the pyridine ring.

For instance, a chalcone (B49325) can be reacted with ethyl acetoacetate (B1235776) to produce a cyclohexene derivative. sysrevpharm.org This intermediate, containing the desired cyclohexene ring, can then undergo a ring-closure reaction with a suitable nitrogen source to form the pyridine core.

| Starting Material | Reagent | Intermediate |

| Cyclohexanone | Aryl aldehyde | Chalcone |

| Chalcone | Ethyl acetoacetate | Cyclohexene derivative |

Ring-Closing Metathesis Approaches for Cyclohexenyl System Construction

Ring-closing metathesis (RCM) is a powerful technique for the formation of cyclic alkenes, including the cyclohexenyl group in the target molecule. wikipedia.orgorganic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings of various sizes, typically between 5 and 7 atoms. wikipedia.org The reaction is catalyzed by metal complexes, most commonly those containing ruthenium, such as Grubbs' catalysts. organic-chemistry.org

In a hypothetical RCM approach to this compound, a diene precursor attached to the pyridine ring would be subjected to a metathesis catalyst. This would induce an intramolecular reaction to form the cyclohexene ring, releasing a small volatile alkene like ethylene (B1197577) as a byproduct. wikipedia.org This strategy has been successfully employed in the synthesis of a variety of complex cyclic and heterocyclic systems. nih.govrsc.org

| Catalyst Generation | Key Features |

| First-Generation Grubbs' Catalyst | Good activity for many applications. |

| Second-Generation Grubbs' Catalyst | Higher activity and broader substrate scope. organic-chemistry.org |

| Hoveyda-Grubbs' Catalysts | Increased stability and potential for catalyst recycling. |

Introduction of the Amino Group at the Pyridine-3 Position

A crucial step in the synthesis is the introduction of the amino group at the 3-position of the pyridine ring. Several methods are available for this transformation.

Reductive Amination Procedures

Reductive amination is a widely used method for forming carbon-nitrogen bonds and can be employed to introduce the amino group. harvard.edumasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.eduyoutube.com For the synthesis of 3-aminopyridine derivatives, a precursor with a suitable carbonyl group or an existing amino group that can be further functionalized can be utilized.

A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH4) | A common, less selective reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reagent for reductive amination. harvard.edunih.gov |

Nitration-Reduction Sequences

Another common strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. The pyridine ring can be nitrated to introduce a nitro group, which is subsequently reduced to the desired amine.

The nitration of pyridines can be challenging due to the electron-deficient nature of the ring system. youtube.com However, various nitrating agents and conditions have been developed to achieve this transformation. researchgate.netrsc.org Following successful nitration, the nitro group can be reduced to an amine using a variety of reducing agents, such as stannous chloride or catalytic hydrogenation. google.com

Multicomponent Reaction Strategies for Integrated Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. researchgate.netacs.orgnih.gov These reactions are highly atom-economical and can rapidly build molecular complexity.

Several MCRs are known for the synthesis of substituted pyridines. dntb.gov.uathieme-connect.com For example, a three-component reaction catalyzed by a base can be used to prepare a range of pyridine derivatives in good yields with high regioselectivity. researchgate.net The selection of appropriate starting materials containing the cyclohexenyl moiety and a nitrogen source could potentially lead to the direct synthesis of the target compound or a close precursor. nih.gov

One-Pot Synthesis Protocols and Process Intensification

The synthesis of this compound could potentially be streamlined into a one-pot procedure. For instance, the formation of the pyridine ring from a cyclohexanone derivative and subsequent introduction of the amino group could be performed sequentially in the same reaction vessel. The development of such a process would be a significant step towards a more efficient and scalable synthesis. One-pot syntheses have been successfully developed for various heterocyclic compounds, including pyridine and pyrazolo[3,4-b]pyridin-6-one derivatives. nih.govbeilstein-journals.org

Catalytic Systems in Compound Synthesis

The synthesis of substituted pyridines, including this compound, heavily employs catalytic methods to construct the core heterocyclic structure and introduce functional groups. researchgate.net Transition-metal catalysis is pivotal, particularly for forming the carbon-carbon bond between the pyridine ring and the cyclohexenyl moiety, as well as the carbon-nitrogen bond of the amine group. nih.govdatapdf.com

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most prevalent method for synthesizing complex pyridine derivatives. numberanalytics.com Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering mild conditions and high functional group tolerance. nih.govnumberanalytics.com

Two primary palladium-catalyzed reactions are hypothetically central to the synthesis of this compound:

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. In a likely synthetic route, 6-halopyridin-3-amine (e.g., 6-bromo- or 6-chloro-pyridin-3-amine) would be coupled with a cyclohexenylboronic acid or its ester derivative. The catalytic system typically consists of a palladium(0) precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand. yonedalabs.com The choice of ligand is critical, with options ranging from simple triphenylphosphine (B44618) (PPh₃) to more complex biarylphosphine ligands that enhance catalytic activity. reddit.com

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds. numberanalytics.com It could be employed to introduce the 3-amino group onto a pre-formed 6-(cyclohex-1-en-1-yl)halopyridine scaffold. This method is renowned for its broad scope, allowing for the coupling of various aryl halides with a wide range of amines. wikipedia.org The catalyst system involves a palladium source, a bulky, electron-rich phosphine ligand, and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The use of chelating bis(phosphine) ligands can prevent catalyst inhibition, which is a common issue when working with pyridine-containing substrates. datapdf.com

Other transition metals such as rhodium and ruthenium have also been used in the synthesis of aminopyridine derivatives, though palladium remains the most common. nih.govacs.org

Table 1: Representative Homogeneous Catalyst Systems for Pyridine Synthesis

| Reaction Type | Catalyst Precursor | Ligand | Base | Typical Solvents |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, LiHMDS, K₃PO₄ | Toluene, Dioxane |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recyclability, aligning with the principles of sustainable chemistry. numberanalytics.com For pyridine synthesis, this often involves using catalysts supported on solid materials. researchgate.net

Common heterogeneous systems applicable to the synthesis of compounds like this compound include:

Supported Metal Catalysts: Palladium or nickel supported on materials like activated carbon (Pd/C), silica (B1680970) (SiO₂), or zeolites can catalyze cross-coupling reactions. numberanalytics.comresearchgate.net These systems combine the high activity of transition metals with the practical benefits of a solid support.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas that can be used as catalyst supports or as catalysts themselves. numberanalytics.comnih.gov They have been explored for various organic transformations, including the synthesis of nitrogen-containing heterocycles.

Magnetically Recoverable Catalysts: These catalysts are supported on magnetic nanoparticles, typically iron oxide (Fe₃O₄). rsc.org This allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, which is highly advantageous for large-scale production. nih.govrsc.org

Base Metals: To reduce reliance on expensive and precious metals like palladium, catalysts based on more abundant base metals such as nickel and copper are being developed for cross-coupling reactions. nih.govacsgcipr.org Nickel, in particular, has shown great promise in Suzuki-Miyaura couplings. nih.gov

Table 2: Comparison of Heterogeneous Catalyst Supports

| Support Material | Advantages | Disadvantages |

| Activated Carbon | High surface area, low cost, readily available. | Potential for metal leaching, can be flammable. |

| Silica (SiO₂) / Alumina (Al₂O₃) | Good thermal stability, well-defined pore structure. | Can have lower catalytic activity than carbon supports. |

| Polymers | Tunable properties, good mechanical stability. | Lower thermal stability, potential for swelling in solvents. |

| Magnetic Nanoparticles (Fe₃O₄) | Easy and rapid separation, high reusability. | Potential for agglomeration, requires coating for stability. |

| Metal-Organic Frameworks (MOFs) | Extremely high surface area, tunable pore size and functionality. | Can have limited thermal and chemical stability. |

Organocatalytic Pathways

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, represents a greener alternative to metal-based systems. nih.gov While transition-metal catalysis is dominant for constructing molecules like this compound, organocatalytic methods for pyridine synthesis are an active area of research.

One notable approach is the formal [3+3] cycloaddition reaction. nih.gov This method can construct the pyridine ring by reacting enamines with α,β-unsaturated aldehydes or ketones. nih.gov This strategy allows for the synthesis of highly substituted pyridines from simple, readily available starting materials. Although a direct application to produce this compound has not been specifically documented, the principles of this methodology could be adapted to create the required substitution pattern, potentially offering a more sustainable, metal-free synthetic route. nih.gov

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. nih.govtandfonline.com Key considerations include minimizing waste, using less hazardous materials, and improving energy efficiency.

Solvent Selection and Minimization

Solvent use is a major contributor to the environmental impact of chemical processes. Many traditional solvents used in cross-coupling reactions, such as 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene, are considered hazardous. reddit.comacs.org

Green chemistry encourages the use of more environmentally benign solvents. Research has identified several greener alternatives for Suzuki-Miyaura and other coupling reactions:

Ethers: 2-Methyltetrahydrofuran (2-Me-THF) is derived from renewable feedstocks and is a favorable replacement for THF and dioxane. nih.gov

Alcohols: tert-Amyl alcohol is gaining traction due to its favorable safety profile and ability to dissolve polar compounds. nih.gov

Esters: Isopropyl acetate (i-PrOAc) has been identified as a recommended green solvent for Suzuki couplings. acs.org

Efforts are also made to minimize solvent use altogether through solvent-free reactions, often facilitated by microwave irradiation, which can accelerate reaction times and improve yields. nih.govnih.gov

Table 3: Environmental Profile of Solvents Used in Pyridine Synthesis

| Solvent | Class | Environmental/Safety Concerns | Greener Alternatives |

| 1,4-Dioxane | Ether | Suspected carcinogen, peroxide-forming. | 2-Me-THF, CPME |

| Toluene | Aromatic | Toxic, volatile organic compound (VOC). | p-Cymene, Anisole |

| DMF / DMAc | Amide | Reproductive toxicity, high boiling point. | N-Formylmorpholine, Cyrene |

| Acetonitrile | Nitrile | Flammable, toxic. | Acetone, Ethyl Acetate |

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Reactions with high atom economy generate less waste.

Catalytic Reactions: Catalytic processes, such as Suzuki and Buchwald-Hartwig couplings, are inherently more efficient than stoichiometric reactions because the catalyst is used in small amounts and is regenerated, thus not contributing to the waste stream. acsgcipr.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical. researchgate.net Various MCRs have been developed for pyridine synthesis and represent a key strategy in green chemistry. nih.govresearchgate.net Designing an MCR for this compound would be a significant step towards a more sustainable synthesis.

By prioritizing catalytic methods, selecting greener solvents, and designing routes with high atom economy, the synthesis of this compound can be aligned with the modern standards of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 6 Cyclohex 1 En 1 Yl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 6-(cyclohex-1-en-1-yl)pyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon resonances, confirming the connectivity of the cyclohexenyl and aminopyridine moieties.

Based on established chemical shift principles for substituted pyridines and cyclohexene (B86901) derivatives, a predicted assignment for the ¹H and ¹³C NMR spectra is presented below. uobasrah.edu.iqbhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| 2 | ~8.15 | ~140.0 | d, J ≈ 2.5 Hz |

| 4 | ~7.05 | ~125.0 | dd, J ≈ 8.5, 2.5 Hz |

| 5 | ~7.15 | ~135.0 | d, J ≈ 8.5 Hz |

| 6 | - | ~155.0 | Quaternary C |

| 1' | - | ~134.0 | Quaternary C |

| 2' | ~6.20 | ~128.0 | t, J ≈ 4.0 Hz |

| 3' | ~2.20 | ~25.5 | m |

| 4' | ~1.70 | ~22.5 | m |

| 5' | ~1.65 | ~22.0 | m |

| 6' | ~2.25 | ~28.0 | m |

| NH₂ | ~3.70 | - | br s |

While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the precise structural assembly. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within individual spin systems. sdsu.edu For this compound, key expected correlations would exist between the adjacent aromatic protons H-4 and H-5 on the pyridine (B92270) ring. Within the cyclohexene ring, correlations are expected between the vinylic proton H-2' and the allylic protons at C-3', as well as among the aliphatic protons from C-3' to C-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, confirming the assignments made in the 1D spectra. sdsu.edu For instance, the signal at ~8.15 ppm would correlate to the carbon resonance at ~140.0 ppm, assigning them to H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the connectivity between different molecular fragments by showing correlations between protons and carbons separated by two or three bonds. sdsu.edu The definitive structural proof for this molecule comes from a key HMBC correlation between the vinylic proton of the cyclohexene ring (H-2', δ ~6.20) and the pyridine carbon C-6 (δ ~155.0). This correlation unambiguously confirms the attachment of the cyclohexene ring at the C-6 position of the pyridine core.

Table 2: Key Predicted 2D NMR Correlations

| Experiment | Correlating Nuclei (¹H → ¹³C or ¹H ↔ ¹H) | Structural Information Confirmed |

| COSY | H-4 ↔ H-5 | Connectivity in the pyridine ring. |

| H-2' ↔ H-3' | Connectivity between vinylic and allylic protons. | |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5 | Direct C-H attachments in the pyridine ring. |

| H-2' ↔ C-2'; H-3' ↔ C-3'; etc. | Direct C-H attachments in the cyclohexene ring. | |

| HMBC | H-2' → C-6 | Crucial link between cyclohexene and pyridine rings. |

| H-2' → C-1' | 2-bond correlation within the cyclohexene ring. | |

| H-5 → C-3, C-6 | Connectivity within the pyridine ring. | |

| H-2 → C-4, C-6 | Connectivity within the pyridine ring. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. A potential NOESY correlation between the pyridine proton H-5 and the cyclohexene vinylic proton H-2' would suggest a conformation where these protons are spatially proximate.

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without requiring an identical reference standard. The purity of a this compound sample can be accurately determined by dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) in an NMR solvent. By acquiring a ¹H NMR spectrum under specific, optimized conditions (ensuring full spin relaxation), the purity can be calculated by comparing the integral of a well-resolved analyte signal (e.g., the H-2 proton at ~8.15 ppm) with the integral of a known signal from the internal standard.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. These include vibrations from the primary amine, the substituted aromatic ring, and the cyclohexene moiety. nih.gov

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar, symmetric bonds. For this molecule, strong Raman signals are expected for the C=C stretching vibrations of both the pyridine and cyclohexene rings, which may be of medium or weak intensity in the FTIR spectrum.

Table 3: Predicted Vibrational Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Method |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | FTIR |

| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring | FTIR |

| ~3020 | C-H Vinylic Stretch | Cyclohexene Ring | FTIR |

| 2950-2850 | C-H Aliphatic Stretch | Cyclohexene Ring (-CH₂-) | FTIR/Raman |

| ~1645 | C=C Alkene Stretch | Cyclohexene Ring | FTIR/Raman |

| 1620-1580 | C=N, C=C Ring Stretch | Pyridine Ring | FTIR/Raman |

| ~1600 | N-H Scissoring Bend | Primary Amine (-NH₂) | FTIR |

| 1350-1250 | C-N Stretch | Aryl Amine | FTIR |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₄N₂), the expected exact mass of the protonated molecular ion ([M+H]⁺) is 175.1230, which distinguishes it from any other compound with the same nominal mass.

Analysis of the fragmentation patterns in the tandem mass spectrum (MS/MS) provides further structural confirmation. nih.gov Upon collision-induced dissociation, the molecular ion is expected to fragment in predictable ways that reflect its structure.

Key Predicted Fragmentation Pathways:

Loss of Ammonia (B1221849): A common fragmentation for primary amines, leading to a fragment ion corresponding to [M+H - NH₃]⁺.

Ring-Ring Cleavage: Scission of the C6-C1' bond, resulting in fragment ions corresponding to the protonated aminopyridine and the cyclohexenyl cation.

Retro-Diels-Alder Reaction: A characteristic fragmentation of cyclohexene systems, involving the loss of a neutral ethene molecule (28.03 Da) from the cyclohexene ring, leading to a distinct fragment ion.

Table 4: Predicted HRMS Fragments

| m/z (calculated) | Ion Formula | Description |

| 175.1230 | [C₁₁H₁₅N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 158.1019 | [C₁₁H₁₂N]⁺ | Loss of ammonia (-NH₃) |

| 95.0648 | [C₅H₇N₂]⁺ | Protonated 3-aminopyridine (B143674) fragment |

| 81.0704 | [C₆H₉]⁺ | Cyclohexenyl cation fragment |

| 147.0917 | [C₉H₁₁N₂]⁺ | Loss of ethene (-C₂H₄) via Retro-Diels-Alder |

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds. For this compound, with a molecular formula of C₁₁H₁₄N₂, the expected molecular weight is approximately 174.24 g/mol . chemscene.com

In positive ion mode, ESI-MS analysis would be expected to show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule [M+H]⁺. This is due to the basic nature of the pyridine nitrogen and the primary amine group, which are readily protonated.

Expected ESI-MS Data:

| Ion Species | Calculated m/z | Relative Abundance |

| [M+H]⁺ | 175.12 | High |

| [M+Na]⁺ | 197.10 | Moderate |

| [2M+H]⁺ | 349.23 | Low |

Note: The data in this table is hypothetical and represents expected results based on the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. While derivatization might be necessary to improve its volatility, GC-MS analysis would provide a characteristic retention time and a fragmentation pattern that can be used for structural confirmation. nist.gov

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern would be influenced by the structure of the molecule, with potential cleavages at the bond connecting the cyclohexene and pyridine rings, as well as fragmentation of the cyclohexene ring itself.

Hypothetical GC-MS Fragmentation Data:

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 159 | [M-CH₃]⁺ |

| 145 | [M-C₂H₅]⁺ |

| 118 | [C₇H₈N₂]⁺ |

| 94 | [C₅H₆N₂]⁺ |

Note: The data in this table is hypothetical and represents a plausible fragmentation pattern.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aminopyridine and cyclohexene chromophores. nih.govresearchgate.netnist.gov The conjugation between the cyclohexene double bond and the pyridine ring would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores.

Fluorescence spectroscopy would reveal the emission properties of the molecule after excitation at an appropriate wavelength. The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) would provide insights into the molecule's photophysical properties. nih.gov

Anticipated Spectroscopic Data:

| Technique | Parameter | Expected Value |

| UV-Vis | λmax (in Ethanol) | ~280-320 nm |

| Fluorescence | λem (in Ethanol) | ~350-400 nm |

| Quantum Yield (Φ) | ~0.1-0.3 |

Note: The data in this table is hypothetical and based on the analysis of similar chemical structures.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.netmdpi.comaalto.fi Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the cyclohexene and pyridine rings and provide information about the planarity of the system. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group, could be elucidated.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Z | 4 |

Note: The data in this table is hypothetical and represents a plausible crystallographic outcome.

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important in the pharmaceutical industry for identifying and characterizing different crystalline forms, or polymorphs, of a substance. researchgate.netnih.govresearchgate.netmdpi.com Polymorphs of the same compound can exhibit different physical properties. A PXRD analysis of this compound would produce a diffraction pattern that is a unique fingerprint of its crystalline form. By comparing the PXRD patterns of different batches or samples prepared under various conditions, the existence of polymorphism could be investigated.

Chemical Reactivity and Derivatization Pathways of 6 Cyclohex 1 En 1 Yl Pyridin 3 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a primary site for electrophilic attack and coordination to metal centers.

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. digitellinc.comwikipedia.org The nitrogen atom acts as a Lewis base, donating its electron pair to a Lewis acidic metal center. For 6-(cyclohex-1-en-1-yl)pyridin-3-amine, the pyridine nitrogen is expected to coordinate to transition metals, forming stable complexes. The steric bulk of the adjacent cyclohexenyl group at the 6-position may influence the coordination geometry and the stability of the resulting complexes. digitellinc.com

The nature of the metal ion and the reaction conditions will dictate the stoichiometry and structure of the coordination compounds. For instance, reactions with metal halides (e.g., MCl₂) could lead to the formation of complexes with the general formula [M(L)ₓCl₂], where 'L' represents the this compound ligand and 'x' is typically 2 or 4. wikipedia.org The amino group at the 3-position could potentially lead to the formation of bidentate or bridging complexes under certain conditions, although coordination through the pyridine nitrogen is generally more favorable.

Table 1: Potential Coordination Complexes

| Metal Ion | Potential Complex Formula | Coordination Geometry |

|---|---|---|

| Cu(II) | [Cu(C₁₁H₁₄N₂)₂Cl₂] | Distorted Octahedral |

| Pd(II) | [Pd(C₁₁H₁₄N₂)₂Cl₂] | Square Planar |

| Pt(II) | [Pt(C₁₁H₁₄N₂)₂Cl₂] | Square Planar |

This table presents hypothetical coordination complexes based on the known coordination chemistry of pyridine derivatives.

The pyridine nitrogen can be targeted by electrophilic oxidizing agents to form the corresponding N-oxide. Reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) are commonly employed for this transformation. nih.govnih.gov The N-oxide derivative of this compound would exhibit altered electronic properties and could serve as an intermediate for further functionalization of the pyridine ring. researchgate.netresearchgate.net

Quaternization involves the alkylation of the pyridine nitrogen atom, typically with an alkyl halide, to form a pyridinium (B92312) salt. researchgate.netnih.govmdpi.com This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters its chemical reactivity. The reaction rate is influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom. researchgate.net The presence of the 6-cyclohexenyl group might sterically hinder the approach of bulky alkylating agents. researchgate.net

Table 2: Representative N-Oxidation and Quaternization Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide |

| Quaternization | Methyl iodide (CH₃I) | N-methylpyridinium iodide |

Reactions at the Pyridine Amino Group

The primary amino group at the 3-position is a versatile functional handle for a wide array of chemical transformations.

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base like pyridine to form the corresponding amides. ncert.nic.invedantu.comacs.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. cardiff.ac.uknih.gov These reactions are fundamental for introducing various functional groups and for protecting the amino group during other synthetic manipulations. The reactivity of the amino group in these reactions is typical for an aromatic amine, though the electronic influence of the pyridine ring and the cyclohexenyl substituent can play a role.

Table 3: Acylation and Sulfonylation Products

| Reagent | Product Class |

|---|---|

| Acetyl chloride | Acetamide |

| Benzoyl chloride | Benzamide |

| p-Toluenesulfonyl chloride | Tosylamide (Sulfonamide) |

Primary aromatic amines condense with aldehydes and ketones to form Schiff bases or imines. derpharmachemica.com this compound is expected to react with various carbonyl compounds under acidic or basic catalysis to yield the corresponding imine derivatives. These Schiff bases are valuable intermediates in organic synthesis and can also act as ligands in coordination chemistry. nih.govlongdom.orgmdpi.com The stability and reactivity of the resulting imine are dependent on the nature of the carbonyl compound used.

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comorganic-chemistry.orgrsc.orglibretexts.org The resulting pyridin-3-diazonium salt is a versatile intermediate that can undergo a variety of transformations. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by various nucleophiles such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), or hydroxyl (OH⁻) groups. organic-chemistry.org This provides a powerful method for introducing a wide range of substituents at the 3-position of the pyridine ring. The stability of the diazonium salt is a critical factor, and reactions are typically carried out at or below 0 °C. libretexts.org

Table 4: Potential Products from Diazotization

| Subsequent Reagent | Product Type |

|---|---|

| Copper(I) chloride (CuCl) | 3-Chloro-6-(cyclohex-1-en-1-yl)pyridine |

| Copper(I) bromide (CuBr) | 3-Bromo-6-(cyclohex-1-en-1-yl)pyridine |

| Potassium iodide (KI) | 3-Iodo-6-(cyclohex-1-en-1-yl)pyridine |

Reactions Involving the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and a versatile handle for various addition and transformation reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

Hydrogenation: The double bond of the cyclohexene ring can be readily reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction proceeds via syn-addition of two hydrogen atoms across the double bond, resulting in the formation of 6-cyclohexylpyridin-3-amine. The conditions for this transformation are generally mild, often proceeding at room temperature and moderate hydrogen pressure. The pyridine ring is typically stable under these conditions, allowing for selective reduction of the cyclohexene double bond. However, under more forcing conditions (higher temperature and pressure), the pyridine ring can also be hydrogenated. mdpi.comrsc.orgresearchgate.net

Halogenation: The cyclohexene double bond readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). chemguide.co.uk This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. For instance, the reaction with bromine in an inert solvent like dichloromethane (B109758) would yield trans-1,2-dibromo-2-(5-aminopyridin-2-yl)cyclohexane. The electron-donating nature of the aminopyridine ring can influence the reactivity of the double bond towards electrophiles.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the cyclohexene double bond. ucla.edu Treatment of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield 2-(5-aminopyridin-2-yl)cyclohexan-1-ol. The hydroboration step involves the syn-addition of the boron and hydrogen atoms across the double bond, with the boron atom adding to the less substituted carbon. The subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry. youtube.comchegg.comchemistrysteps.com

| Reaction | Reagents | Product | Stereochemistry |

| Hydrogenation | H₂, Pd/C | 6-Cyclohexylpyridin-3-amine | syn-addition |

| Bromination | Br₂ | trans-1,2-Dibromo-2-(5-aminopyridin-2-yl)cyclohexane | anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2-(5-Aminopyridin-2-yl)cyclohexan-1-ol | syn-addition of H and OH (overall) |

Epoxidation and Dihydroxylation

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.comyoutube.comyoutube.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, resulting in the formation of 2-(5-aminopyridin-2-yl)-7-oxabicyclo[4.1.0]heptane. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Dihydroxylation: The cyclohexene ring can undergo dihydroxylation to form a vicinal diol. This can be achieved through two main stereochemical pathways. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.orglibretexts.org This would yield cis-1,2-dihydroxy-3-(5-aminopyridin-2-yl)cyclohexane. Anti-dihydroxylation can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water.

| Reaction | Reagents | Product | Stereochemistry |

| Epoxidation | m-CPBA | 2-(5-Aminopyridin-2-yl)-7-oxabicyclo[4.1.0]heptane | Stereospecific (syn-addition of oxygen) |

| syn-Dihydroxylation | OsO₄, NMO | cis-1,2-Dihydroxy-3-(5-aminopyridin-2-yl)cyclohexane | syn-addition |

| anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | trans-1,2-Dihydroxy-3-(5-aminopyridin-2-yl)cyclohexane | anti-addition |

Olefin Metathesis

The cyclohexene double bond can potentially participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. ucla.eduacs.org Common types of metathesis reactions include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). For this compound, cross-metathesis with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) could lead to the formation of new substituted pyridines. akshatrathi.comorganic-chemistry.orgsigmaaldrich.com However, the presence of the amine functionality can be problematic as it may coordinate to the metal center of the catalyst, leading to deactivation. akshatrathi.com Careful selection of the catalyst and reaction conditions would be crucial for a successful transformation.

Reactions at the Cyclohexenyl Ring (beyond the double bond)

Beyond the reactivity of the double bond, the cyclohexenyl ring also offers opportunities for functionalization at the allylic positions.

Allylic Functionalization

The allylic positions of the cyclohexene ring (the carbon atoms adjacent to the double bond) are activated towards radical and oxidative reactions.

Allylic Oxidation: Reagents such as selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at an allylic position, a reaction known as the Riley oxidation. chemtube3d.comwikipedia.org This would yield 3-(5-aminopyridin-2-yl)cyclohex-2-en-1-ol. Other oxidizing agents, often in the presence of a metal catalyst, can also effect allylic oxidation. rsc.orgnih.gov

Allylic Halogenation: N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a common reagent for the selective bromination at the allylic position. This reaction proceeds via a free-radical chain mechanism and would introduce a bromine atom at one of the allylic carbons of the cyclohexene ring.

| Reaction | Reagents | Product |

| Allylic Oxidation | SeO₂ | 3-(5-Aminopyridin-2-yl)cyclohex-2-en-1-ol |

| Allylic Bromination | NBS, radical initiator | 3-Bromo-2-(5-aminopyridin-2-yl)cyclohex-1-ene and/or 6-bromo-1-(5-aminopyridin-2-yl)cyclohex-1-ene |

Rearrangement Reactions

The cyclohexene ring, particularly when functionalized, can undergo various rearrangement reactions, often catalyzed by acids or transition metals. tum.de These rearrangements can lead to the formation of new ring systems or isomers. For instance, acid-catalyzed rearrangements of substituted cyclohexenes can involve carbocation intermediates, leading to skeletal changes. nih.gov While specific rearrangement reactions for this compound have not been extensively documented, the presence of both the pyridine and cyclohexene moieties suggests that under certain conditions, complex intramolecular cyclizations or skeletal reorganizations could be induced. soton.ac.ukresearchgate.netcambridgescholars.comnih.govnih.govchemrxiv.org The outcome of such reactions would be highly dependent on the reaction conditions and the nature of any additional substituents on the molecule.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards attack by electrophiles. uoanbar.edu.iq This deactivation is further intensified in acidic conditions, common for many EAS reactions like nitration or sulfonation, as the nitrogen atom becomes protonated to form a pyridinium ion, significantly increasing its electron-withdrawing power. uoanbar.edu.iq

However, the this compound molecule possesses a powerful activating group: the amino (-NH2) substituent at the C-3 position. The amino group is a strong π-donor through resonance (+M effect) and an ortho-, para-director. rutgers.edu In this specific molecule, the positions ortho to the amine are C-2 and C-4, while the para position (C-6) is already substituted with the cyclohexenyl group. Therefore, the directing influence of the amino group channels incoming electrophiles towards the C-2 and C-4 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Products | Conditions |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | 2-Bromo-6-(cyclohex-1-en-1-yl)pyridin-3-amine and/or 4-Bromo-6-(cyclohex-1-en-1-yl)pyridin-3-amine | Vigorous |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-6-(cyclohex-1-en-1-yl)pyridin-3-amine and/or 4-Nitro-6-(cyclohex-1-en-1-yl)pyridin-3-amine | Harsh (high temp.) |

| Sulfonation | Fuming H₂SO₄ | 6-(Cyclohex-1-en-1-yl)-3-aminopyridine-2-sulfonic acid and/or 6-(Cyclohex-1-en-1-yl)-3-aminopyridine-4-sulfonic acid | High temp. |

| Friedel-Crafts | R-Cl, AlCl₃ | Generally unsuccessful on pyridine rings. uoanbar.edu.iq | N/A |

A specialized method for achieving regiospecific substitution involves ortho-lithiation. By first protecting the amino group, for instance as a pivaloylamide, it can direct a strong base like n-butyllithium to selectively deprotonate the C-2 position. The resulting lithiated intermediate can then be quenched with various electrophiles to yield exclusively the 2-substituted product. acs.orgacs.org

Nucleophilic Aromatic Substitution on the Pyridine Ring (if activated)

The electron-deficient nature of the pyridine ring makes it inherently more susceptible to Nucleophilic Aromatic Substitution (SNAr) than benzene. This reactivity is most pronounced at the C-2, C-4, and C-6 positions, as the nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comyoutube.com Nucleophilic attack at the C-3 position is disfavored because the resulting anionic intermediate cannot delocalize the negative charge onto the electronegative nitrogen atom. stackexchange.com

The parent compound, this compound, is not suitably configured for a direct SNAr reaction. It lacks a good leaving group at the activated 2- or 4-positions. For SNAr to occur, the molecule must first be "activated" through chemical modification.

Activation Strategies:

Introduction of a Leaving Group: The most common activation strategy is the introduction of a good leaving group, typically a halogen (Cl, Br), at one of the activated positions (C-2 or C-4). This can be achieved via electrophilic halogenation as described in the previous section. The resulting 2-halo or 4-halo derivative would then be highly reactive towards nucleophiles.

Formation of a Pyridinium Salt: Quaternizing the pyridine nitrogen with an alkyl halide would form a pyridinium salt. This greatly enhances the electron-deficient character of the ring, making it significantly more reactive towards nucleophiles, even at positions that were previously less active. nih.gov

Once activated, for example by introducing a chlorine atom at the C-2 position, the compound can react with a variety of nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on an Activated Derivative (Assuming prior conversion to 2-chloro-6-(cyclohex-1-en-1-yl)pyridin-3-amine)

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-6-(cyclohex-1-en-1-yl)pyridin-3-amine |

| Amine | Piperidine | 2-(Piperidin-1-yl)-6-(cyclohex-1-en-1-yl)pyridin-3-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-(cyclohex-1-en-1-yl)pyridin-3-amine |

| Cyanide | Sodium cyanide (NaCN) | 6-(Cyclohex-1-en-1-yl)-3-aminopyridine-2-carbonitrile |

Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine derivatives. For this compound, these reactions typically require prior halogenation at a specific position (e.g., C-2 or C-4) to provide a handle for the catalytic cycle. The presence of the unprotected amino group can sometimes pose challenges by coordinating to the metal catalyst, but appropriate ligand selection can often overcome this issue. nih.govacs.org

Common Cross-Coupling Reactions:

Suzuki Coupling: This reaction couples the halogenated pyridine derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond. This is a versatile method for introducing new aryl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the halo-pyridine with an amine. This allows for the synthesis of di- and tri-substituted aminopyridines. Specific precatalysts derived from ligands like RuPhos and BrettPhos have proven effective for coupling primary and secondary amines to 3-halo-2-aminopyridines. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a halo-pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to create a new C-C triple bond.

Heck Coupling: This reaction forms a C-C bond by coupling the halo-pyridine with an alkene under palladium catalysis.

Table 3: Potential Cross-Coupling Reactions on a Halogenated Derivative (Assuming prior conversion to 4-bromo-6-(cyclohex-1-en-1-yl)pyridin-3-amine)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, base | Phenyl group at C-4 |

| Buchwald-Hartwig | Morpholine | Pd-precatalyst (e.g., RuPhos), base | Morpholino group at C-4 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Phenylethynyl group at C-4 |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, base | Styrenyl group at C-4 |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Vinyl group at C-4 |

Polymerization Potential of the Compound and its Derivatives

The structure of this compound offers multiple avenues for polymerization, either through the aminopyridine core or the cyclohexenyl side chain.

Polymerization via the Aminopyridine Core: The direct oxidative polymerization of aminopyridines to form conjugated polymers analogous to polyaniline is challenging. The electron-poor nature of the pyridine ring makes it resistant to the oxidative conditions required for such polymerizations. researchgate.net However, polymers can be synthesized through other means. One viable route is through step-growth polymerization using cross-coupling reactions. For instance, a di-halogenated derivative of the compound could undergo self-coupling or coupling with another difunctional monomer (e.g., a diboronic acid in a Suzuki polymerization) to form a linear polymer. Palladium-catalyzed self-amination of bromo-aminopyridines has been reported as a method to create poly(aminopyridine)s. researchgate.net Electrochemical polymerization of aminopyridines has also been demonstrated to yield polymer films. researchgate.net

Polymerization via the Cyclohexenyl Group: The carbon-carbon double bond in the cyclohex-1-en-1-yl substituent provides a site for chain-growth polymerization. This vinyl-type functionality could potentially undergo polymerization through radical, cationic, or coordination mechanisms, initiated by appropriate reagents. This would result in a polymer with a saturated cyclohexane-containing backbone and pendant aminopyridine units. The properties of such a polymer would be largely determined by the non-conjugated, flexible aliphatic backbone.

Use as a Ligand in Polymerization Catalysis: Aminopyridine derivatives can act as effective ligands for metal catalysts used in polymerization processes. For example, 4-aminopyridine (B3432731) has been shown to be a highly efficient ligand in copper-catalyzed systems for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE). The aminopyridine ligand can modulate the catalyst's activity and influence the polymerization rate and the properties of the resulting polymer.

Table 4: Summary of Polymerization Potential

| Polymerization Pathway | Monomer Requirement | Mechanism Type | Potential Polymer Structure |

|---|---|---|---|

| Cross-Coupling Polymerization | Dihalogenated derivative | Step-growth (e.g., Suzuki, Buchwald-Hartwig) | Conjugated or semi-conjugated aromatic polymer |

| Addition Polymerization | Parent compound | Chain-growth (Radical, Cationic) | Aliphatic backbone with pendant aminopyridine groups |

| Electrochemical Polymerization | Parent compound | Chain-growth (Electrochemical oxidation) | Oligomeric/polymeric film with aminopyridine units |

Computational and Theoretical Investigations of 6 Cyclohex 1 En 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of 6-(cyclohex-1-en-1-yl)pyridin-3-amine. These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netmdpi.com

For a molecule with the complexity of this compound, a typical DFT study would involve geometry optimization to find the lowest energy conformation. This would be followed by frequency calculations to ensure the optimized structure is a true minimum on the potential energy surface. The choice of functional and basis set is crucial for obtaining accurate results. Common functionals for such organic molecules include B3LYP and PBE0, often paired with basis sets like 6-31G(d,p) or larger. redalyc.org

Illustrative DFT-Calculated Properties for a Pyridine (B92270) Derivative

| Property | Calculated Value (Illustrative) |

|---|---|

| Total Energy (Hartree) | -552.8 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| Dipole Moment (Debye) | 2.5 |

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry that provides a starting point for more advanced calculations. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than many post-HF methods, it does not account for electron correlation, which can be important for accurate energy predictions. libretexts.orglibretexts.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation. These methods offer higher accuracy but at a greater computational cost. For a molecule like this compound, these methods would provide more refined energy calculations and a more accurate description of its electronic structure.

Basis Set Selection and Computational Efficiency

The choice of basis set is a critical aspect of any quantum chemical calculation, directly impacting the accuracy and computational cost. Basis sets are sets of mathematical functions used to build molecular orbitals. For molecules containing carbon, nitrogen, and hydrogen, Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used.

The selection of a basis set involves a trade-off between accuracy and computational efficiency. Larger basis sets with more functions provide more accurate results but require significantly more computational resources. For a molecule of the size of this compound, a balance must be struck. A basis set like 6-31G(d,p) often provides a good compromise for initial geometry optimizations and frequency calculations, while a larger basis set might be used for single-point energy calculations to obtain more accurate electronic properties.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexene (B86901) ring and its connection to the pyridine ring in this compound results in a complex conformational landscape. Understanding this landscape is crucial for predicting the molecule's reactivity and biological activity.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. This is typically done by systematically changing a specific dihedral angle or bond length and calculating the energy at each step. For this compound, a PES scan could be performed by rotating the bond connecting the cyclohexene and pyridine rings. This would reveal the rotational energy barrier and identify the most stable conformations.

Illustrative Rotational Barrier Data from a PES Scan

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 1.8 |

| 120 | 4.5 |

| 180 | 6.0 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space of a molecule over time. rsc.orgucl.ac.uk By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound, including conformational changes and intermolecular interactions. iaea.orgresearchgate.net These simulations can identify the most populated conformations and the pathways for transitions between them, offering a more complete picture of the molecule's flexibility than static calculations alone.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized predominantly on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine ring. The cyclohexenyl substituent, being a weakly electron-donating group, would have a lesser impact. The LUMO, conversely, would likely be distributed over the π-system of the pyridine ring, representing the most favorable location for accepting electrons in a chemical reaction. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability.

Global and Local Reactivity Indices (e.g., Fukui functions, Electrophilicity, Nucleophilicity)

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Describes the electron-donating ability of a molecule.

For this compound, the presence of the amino group is expected to increase its nucleophilicity compared to unsubstituted pyridine.

Local reactivity descriptors, such as Fukui functions , pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atom of the pyridine ring and the carbon atoms ortho and para to the amino group are the most susceptible sites for electrophilic attack. Conversely, specific carbon atoms on the pyridine ring would be identified as the most probable sites for nucleophilic attack.

| Global Reactivity Descriptor | Conceptual Definition | Anticipated Trend for this compound |

| Electronegativity (χ) | Tendency to attract electrons. | Moderate |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower than pyridine due to the amino group. |

| Chemical Softness (S) | Propensity for chemical reactions. | Higher than pyridine. |

| Electrophilicity Index (ω) | Ability to accept electrons. | Moderate |

| Nucleophilicity | Ability to donate electrons. | Enhanced due to the amino group. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine ring and the amino group, indicating these are the most likely sites for protonation and electrophilic attack. Regions of positive potential (blue) would be associated with the hydrogen atoms, particularly those of the amino group. The cyclohexenyl group would likely exhibit a region of relatively neutral potential.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry provides powerful tools to model reaction mechanisms, identify transition states, and calculate activation energies. This allows for a detailed understanding of the kinetic and thermodynamic feasibility of different reaction pathways.

| Computational Step | Information Gained |

| Geometry Optimization | Provides the stable 3D structures of all species in the reaction. |

| Frequency Calculation | Confirms that optimized structures are true minima or transition states. Provides thermodynamic data. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the transition state connects the correct reactants and products. |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects using either implicit or explicit solvent models. An implicit model treats the solvent as a continuous medium with a specific dielectric constant, while an explicit model includes individual solvent molecules in the calculation. For reactions involving charged or highly polar species, the inclusion of solvent effects is crucial for obtaining accurate results. Modeling the reactions of this compound in different solvents would reveal how the polarity of the medium affects the stability of intermediates and transition states, thereby influencing the reaction pathway.

Spectroscopic Property Predictions from First Principles

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, theoretical calculations could provide valuable insights into its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. For instance, the calculated vibrational frequencies could be compared with an experimental IR spectrum to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts can assist in the assignment of signals in an experimental ¹H and ¹³C NMR spectrum.

| Spectroscopic Technique | Predicted Property | Potential Application |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Functional group identification and structural confirmation. |

| Raman Spectroscopy | Vibrational frequencies and intensities. | Complements IR spectroscopy for structural analysis. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants. | Assignment of experimental NMR signals and structural elucidation. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths. | Interpretation of electronic absorption spectra. |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

The structure of this compound features functional groups capable of significant intermolecular interactions, which govern its solid-state packing and macroscopic properties.

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. Consequently, strong intermolecular N-H···N hydrogen bonds are expected to be a dominant feature in the crystal structure, linking molecules together. tubitak.gov.tr This is a common and structure-directing interaction observed in many aminopyridine-containing crystals. researchgate.net

π-Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. researchgate.net These interactions, where aromatic rings are arranged in a parallel or parallel-displaced fashion, contribute to the stabilization of the crystal lattice. Computational studies on aminopyridine derivatives have utilized methods like Density Functional Theory (DFT) to analyze the nature and energetics of these forces. rsc.orgresearchgate.net

A quantitative investigation of these interactions can be performed using Hirshfeld surface analysis. This computational technique maps the regions of close intermolecular contact on a molecule's surface, allowing for the visualization and quantification of different interaction types, such as H···H, C···H, and N···H contacts, which correspond to van der Waals forces, C-H···π interactions, and hydrogen bonds, respectively. researchgate.netnih.gov

Potential Applications of 6 Cyclohex 1 En 1 Yl Pyridin 3 Amine in Advanced Materials Science and Catalysis

As a Catalyst or Catalytic Precursor in Organic Transformations

Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Aminopyridine derivatives, owing to the presence of both a basic nitrogen atom on the pyridine (B92270) ring and an amino group, can function as effective Brønsted or Lewis bases, and can also participate in hydrogen bonding interactions. These features are crucial for their application in various organocatalytic transformations.

While no specific studies have been reported for 6-(Cyclohex-1-en-1-yl)pyridin-3-amine, the general catalytic activities of aminopyridines suggest potential utility in reactions such as:

Michael additions: The basic nature of the pyridine nitrogen can activate pronucleophiles.

Aldol reactions: The amino group can potentially form enamines, which are key intermediates.

Acylation reactions: Compounds like 4-dimethylaminopyridine (B28879) (DMAP) are well-known catalysts for esterification and amidation reactions.

Further research would be necessary to synthesize and evaluate the catalytic efficacy of this compound in these and other organocatalytic reactions.

Ligand in Transition Metal Catalysis

The pyridine and amine functionalities in this compound make it a potential ligand for coordinating with transition metals. The nitrogen atoms can donate their lone pair of electrons to a metal center, forming stable complexes that can act as catalysts. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the resulting catalyst.

Aminopyridine-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including:

Cross-coupling reactions: Palladium, nickel, and copper complexes with aminopyridine ligands have been used in Suzuki, Heck, and Sonogashira couplings.

Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes are often used for the reduction of unsaturated compounds.

Polymerization reactions: Iron and cobalt complexes with aminopyridine ligands have shown activity in olefin polymerization.

The specific structure of this compound, with its cyclohexenyl substituent, could influence the steric environment around the metal center, potentially leading to unique catalytic properties. However, without experimental data, its performance as a ligand remains speculative.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Aminopyridine derivatives are excellent building blocks for supramolecular assemblies due to their ability to form predictable and robust hydrogen bonds.

The amino group and the pyridine nitrogen of this compound can act as both hydrogen bond donors and acceptors. This dual functionality allows for the formation of various supramolecular motifs, such as dimers, chains, and more complex networks. The cyclohexenyl group may also influence the packing of the molecules in the solid state.